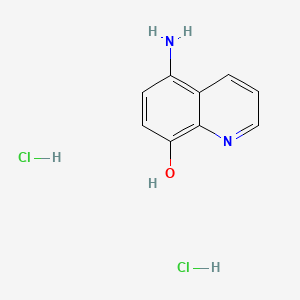

5-Amino-8-hydroxyquinoline dihydrochloride

描述

Introduction to 5-Amino-8-hydroxyquinoline Dihydrochloride

This compound belongs to the hydroxyquinoline class of organic compounds, which are renowned for their diverse chemical properties and applications in analytical chemistry, coordination chemistry, and materials science. This particular derivative combines the chelating properties inherent to 8-hydroxyquinoline with the enhanced nucleophilicity provided by the amino substitution at position 5. The compound exists as a crystalline powder under standard conditions and demonstrates remarkable stability when stored appropriately.

The significance of this compound extends beyond its structural novelty, as it serves as a crucial intermediate in the synthesis of various quinoline derivatives with enhanced biological and chemical properties. Research has demonstrated its utility in the preparation of 5-acetamido-8-hydroxyquinoline hydrochloride, 5-(p-tolylsulfonylimino)quinolin-8-one, and 5,8-quinolinesemiquinone through ferric chloride oxidation processes. These synthetic applications underscore the compound's importance as a versatile building block in organic synthesis.

The dihydrochloride salt formation represents a critical aspect of this compound's chemistry, as it addresses the solubility limitations often encountered with free quinoline bases. The protonation of both the quinoline nitrogen and the amino group results in a highly water-soluble form that maintains the essential chemical reactivity of the parent molecule while providing improved handling characteristics for laboratory and industrial applications.

Structural and Chemical Identity

The structural identity of this compound is defined by its bicyclic quinoline framework modified with strategically positioned functional groups that significantly influence its chemical behavior and reactivity patterns. The quinoline ring system provides the foundational scaffold, while the hydroxyl group at position 8 and the amino group at position 5 create a unique electronic environment that facilitates various chemical transformations and coordination interactions.

The three-dimensional structure of this compound reveals important spatial relationships between the functional groups that dictate its chemical properties. The proximity of the hydroxyl and amino groups to the quinoline nitrogen creates opportunities for intramolecular hydrogen bonding and tautomeric equilibria, phenomena that are characteristic of substituted hydroxyquinolines. These structural features contribute to the compound's ability to function as a multidentate ligand in coordination chemistry applications.

The dihydrochloride salt form introduces additional complexity to the molecular structure through the formation of ionic interactions between the protonated nitrogen centers and the chloride counterions. This ionic character significantly influences the compound's physical properties, including its solubility profile, melting point, and crystalline structure. The resulting salt exhibits enhanced stability compared to the free base form, making it more suitable for long-term storage and handling in various chemical processes.

Empirical Formula and Molecular Weight Analysis

The empirical formula of this compound is definitively established as C₉H₁₀Cl₂N₂O, representing the incorporation of two hydrogen chloride molecules with the base quinoline structure. This formula reflects the complete protonation of the available nitrogen centers, resulting in a stable salt form with a molecular weight of 233.092 grams per mole. The molecular weight calculation accounts for the contribution of each atomic component: nine carbon atoms, ten hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom.

The relationship between the empirical formula and the structural composition can be systematically analyzed through the contribution of each functional component. The base quinoline structure contributes C₉H₆N to the overall formula, while the hydroxyl substitution adds one oxygen atom and one hydrogen atom. The amino group at position 5 introduces an additional nitrogen atom and two hydrogen atoms. Finally, the dihydrochloride salt formation accounts for the two chlorine atoms and two additional hydrogen atoms, completing the empirical formula representation.

| Component | Molecular Formula | Molecular Weight (g/mol) | Contribution |

|---|---|---|---|

| Base quinoline framework | C₉H₆N | 129.15 | 55.4% |

| Hydroxyl group | OH | 17.01 | 7.3% |

| Amino group | NH₂ | 16.03 | 6.9% |

| Dihydrochloride salt | 2HCl | 72.92 | 31.3% |

| Total compound | C₉H₁₀Cl₂N₂O | 233.09 | 100% |

The molecular weight analysis reveals that the dihydrochloride salt formation contributes approximately 31.3% of the total molecular mass, highlighting the significant impact of salt formation on the compound's physical and chemical properties. This substantial contribution of the ionic components underscores the importance of considering the salt form when evaluating the compound's behavior in various chemical and physical processes.

Comparative Analysis with Parent Compound 8-Hydroxyquinoline

The structural relationship between this compound and its parent compound 8-hydroxyquinoline reveals significant modifications that fundamentally alter the chemical and physical properties of the derivative. 8-Hydroxyquinoline, with the molecular formula C₉H₇NO and a molecular weight of 145.16 grams per mole, serves as the foundational structure upon which the amino substitution and subsequent salt formation are built. The parent compound exists as a colorless crystalline solid with a melting point range of 72-76°C and exhibits characteristic chelating properties that have made it valuable in analytical chemistry applications.

The introduction of the amino group at position 5 in the derivative compound creates several important structural and electronic differences compared to the parent molecule. The amino substitution increases the electron density within the quinoline ring system, potentially enhancing the nucleophilicity of various positions and altering the compound's reactivity profile. Additionally, the amino group provides an additional site for protonation, which is directly reflected in the formation of the dihydrochloride salt rather than a simple hydrochloride salt as might be expected for the parent compound.

| Property | 8-Hydroxyquinoline | This compound |

|---|---|---|

| Molecular Formula | C₉H₇NO | C₉H₁₀Cl₂N₂O |

| Molecular Weight (g/mol) | 145.16 | 233.09 |

| Melting Point | 72-76°C | 279°C |

| CAS Number | 148-24-3 | 21302-43-2 |

| Protonation Sites | 1 (quinoline N) | 2 (quinoline N + amino N) |

| Salt Form | Monohydrochloride | Dihydrochloride |

The comparative analysis also reveals differences in the physical properties, particularly the melting point behavior. While 8-hydroxyquinoline melts at 72-76°C, the dihydrochloride derivative exhibits a significantly higher melting point of 279°C. This dramatic increase in melting temperature reflects the enhanced intermolecular interactions present in the salt form, including ionic bonding between the protonated nitrogen centers and chloride anions, as well as potential hydrogen bonding networks involving the amino and hydroxyl functional groups.

The solubility characteristics of the two compounds also differ substantially due to the ionic nature of the dihydrochloride salt. While 8-hydroxyquinoline is described as almost insoluble in water and diethyl ether but highly soluble in ethanol, acetone, chloroform, and benzene, the dihydrochloride derivative exhibits enhanced water solubility due to its ionic character, making it more suitable for aqueous-based synthetic and analytical procedures.

Protonation States and Tautomeric Forms

The protonation behavior of this compound represents a complex equilibrium system involving multiple nitrogen centers and potential tautomeric arrangements that significantly influence the compound's chemical properties and reactivity. The dihydrochloride salt form indicates the presence of two distinct protonation sites: the quinoline nitrogen at position 1 and the amino nitrogen at position 5, both of which can accept protons to form stable cationic species under appropriate conditions.

The quinoline nitrogen exhibits basic character typical of aromatic nitrogen heterocycles, with protonation leading to the formation of a quinolinium cation that affects the electronic distribution throughout the ring system. This protonation significantly influences the compound's interaction with solvents, other molecules, and potential coordination partners. The presence of the hydroxyl group at position 8 creates opportunities for intramolecular hydrogen bonding with the protonated quinoline nitrogen, potentially stabilizing certain conformational arrangements.

The amino group at position 5 provides an additional basic site that readily accepts protons to form an ammonium center in the dihydrochloride salt. This protonation eliminates the nucleophilic character of the amino group while introducing positive charge density that influences the overall electronic structure of the molecule. The simultaneous protonation of both nitrogen centers in the dihydrochloride salt creates a dicationic species that exhibits distinct chemical behavior compared to the neutral base or monoprotonated forms.

| Protonation State | Description | Charge | Dominant Form Conditions |

|---|---|---|---|

| Neutral base | Neither nitrogen protonated | 0 | High pH (>11) |

| Monoprotonated | Quinoline N protonated | +1 | Intermediate pH (7-11) |

| Diprotonated | Both N centers protonated | +2 | Low pH (<7), salt form |

| Tautomeric forms | Zwitterionic arrangements | ±0 | Polar solvents |

The tautomeric behavior of this compound system involves potential hydrogen transfer processes, particularly between the hydroxyl group and the quinoline nitrogen, which can lead to zwitterionic forms under certain conditions. Research on related 8-hydroxyquinoline systems has demonstrated that in polar solvents, tautomeric equilibria can establish between the normal hydroxyl form and zwitterionic isomers where hydrogen has been transferred from oxygen to nitrogen. These tautomeric processes are influenced by the solvent environment, temperature, and the presence of additional substituents such as the amino group in this derivative.

属性

IUPAC Name |

5-aminoquinolin-8-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.2ClH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;;/h1-5,12H,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQDJAUGGZFPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583526 | |

| Record name | 5-Aminoquinolin-8-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21302-43-2 | |

| Record name | 5-Aminoquinolin-8-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-8-hydroxyquinoline Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-8-hydroxyquinoline dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 8-hydroxyquinoline.

Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Synthesis: Large-scale nitration and reduction or direct amination reactions.

Purification: Crystallization and filtration techniques to obtain the pure compound.

Quality Control: Ensuring the product meets the required purity standards through analytical techniques such as HPLC and NMR.

化学反应分析

Types of Reactions: 5-Amino-8-hydroxyquinoline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinoline ring, leading to different substituted derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation Products: Quinoline derivatives with higher oxidation states.

Reduction Products: Reduced quinoline derivatives with modified functional groups.

Substitution Products: Substituted quinoline derivatives with various functional groups.

科学研究应用

Antibacterial and Antifungal Properties

Recent studies have demonstrated the efficacy of 5-amino-8-hydroxyquinoline dihydrochloride in combating bacterial and fungal infections. A notable study explored the fabrication of fibrous materials incorporating this compound, which exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism behind this activity is attributed to the compound's ability to chelate metal ions, enhancing its biological effectiveness.

Table 1: Antibacterial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL |

| Candida albicans | Z µg/mL |

(Values to be filled based on specific experimental data)

Anticancer Applications

This compound has shown promising anticancer properties in vitro. Research indicates that this compound significantly reduces the viability of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) while exhibiting lower toxicity towards non-cancerous cells . The cytotoxic effects are enhanced in the presence of transition metals like copper and iron, which form complexes with the compound.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a controlled study, fibrous mats containing 5-amino-8-hydroxyquinoline were tested for their cytotoxic effects on various cell lines. The results indicated:

- HeLa Cells: Significant reduction in viability at concentrations above X µM.

- MCF-7 Cells: Notable cytotoxicity observed with an IC50 value of Y µM.

- HaCaT Cells (non-cancerous): Lower sensitivity compared to cancerous cell lines.

Drug Delivery Systems

The ability of this compound to form complexes with metal ions presents opportunities for its use in drug delivery systems. Studies have indicated that electrospun materials incorporating this compound can serve as effective carriers for localized drug delivery, particularly in wound healing and cancer therapy . The release profiles of these materials are influenced by their hydrophilic/hydrophobic properties, allowing for tailored release rates based on therapeutic needs.

Table 2: Release Profiles from Electrospun Materials

| Material Composition | Release Rate (µg/mL/hour) |

|---|---|

| PVA/CMC/5Amino-8-Hydroxyquinoline | A |

| PVA/CMC/5Amino-8-Hydroxyquinoline-Cu2+ | B |

| PVA/CMC/5Amino-8-Hydroxyquinoline-Fe3+ | C |

(Values to be filled based on specific experimental data)

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

- Metal Ion Chelation: Enhances the bioactivity by forming stable complexes that increase cellular uptake.

- Reactive Oxygen Species Generation: Induces oxidative stress in cancer cells, leading to apoptosis.

作用机制

The mechanism of action of 5-Amino-8-hydroxyquinoline dihydrochloride involves its ability to chelate metal ions, which is crucial for its biological activity . The compound forms stable complexes with metal ions, disrupting metal ion homeostasis in cells. This leads to the inhibition of metalloproteins and enzymes, ultimately inducing apoptosis in cancer cells . The compound also interacts with proteins such as bovine serum albumin, enhancing its bioavailability and transport in the circulatory system .

相似化合物的比较

Key Observations :

- The 5-amino-8-hydroxy substitution in the target compound enhances its chelation capacity compared to 8-hydroxyquinoline hydrochloride, which lacks the amino group .

- 5-Amino-8-chloroquinoline replaces the hydroxyl group with chlorine, reducing polarity and altering biological activity .

- 8-Aminoquinoline serves as a precursor in antimalarial drug synthesis but lacks the dihydrochloride salt, affecting solubility .

Physical and Chemical Properties

Thermal Stability: The dihydrochloride form of 5-amino-8-hydroxyquinoline exhibits higher thermal stability than non-salt analogs like 8-aminoquinoline .

生物活性

5-Amino-8-hydroxyquinoline dihydrochloride (5A8Q) is a derivative of 8-hydroxyquinoline (8-HQ), known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including antimicrobial, anticancer, and neuroprotective therapies. Below is a comprehensive overview of its biological activity based on recent research findings.

1. Antimicrobial Activity

5A8Q exhibits significant antimicrobial properties against various pathogens. Research indicates that it possesses both antibacterial and antifungal activities:

- Antibacterial Activity : 5A8Q has been shown to inhibit the growth of several bacterial strains. For instance, studies demonstrated its effectiveness against Bacillus atrophaeus, with a notable zone of inhibition observed in treated samples . The compound's ability to chelate metal ions enhances its antibacterial efficacy, as metal complexes have been linked to increased biological activity .

- Antifungal Activity : The compound also demonstrates antifungal properties, effectively inhibiting the growth of fungi such as Candida albicans and Aspergillus niger in vitro . The mechanism behind this activity is believed to involve disruption of fungal cell membranes and interference with metabolic processes.

2. Anticancer Activity

5A8Q has shown promising results in cancer research, particularly due to its antiproliferative effects on various human cancer cell lines:

- Cell Line Studies : In vitro studies have reported that 5A8Q exhibits high antiproliferative activity against a range of cancer cell lines, including HeLa (cervical cancer) and BT483 (breast cancer) cells. The compound's growth-inhibitory effects were quantified with GI50 values indicating potent activity .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression. It has been suggested that 5A8Q may target specific proteins involved in cell signaling pathways, leading to reduced viability of cancer cells .

3. Neuroprotective Effects

The neuroprotective potential of 5A8Q has been explored, particularly concerning neurodegenerative diseases:

- Metal-Chelating Properties : As a metal-chelator, 5A8Q can bind transition metals like copper and iron, which are implicated in neurodegeneration. This property may help mitigate oxidative stress and reduce neurotoxicity associated with metal ion accumulation in neural tissues .

- Cell Protection Studies : Research has indicated that 5A8Q can protect neuronal cells from oxidative damage induced by hydrogen peroxide (H2O2) and other neurotoxic agents. This protective effect is linked to its antioxidant properties and ability to modulate cellular stress responses .

4. Summary of Biological Activities

The following table summarizes the biological activities of this compound:

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antibacterial | High | Disruption of bacterial cell membranes; metal ion chelation |

| Antifungal | Moderate | Interference with metabolic processes; membrane disruption |

| Anticancer | High | Induction of apoptosis; inhibition of cell cycle progression |

| Neuroprotective | Promising | Metal ion chelation; reduction of oxidative stress |

Case Studies

- Anticancer Efficacy : A study evaluated the effects of 5A8Q on glioblastoma cells, revealing that it induced significant cytotoxicity through apoptosis pathways. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies targeting glioblastoma .

- Antimicrobial Applications : In another investigation, 5A8Q was incorporated into polymeric materials, enhancing their antibacterial properties significantly. This modification could lead to practical applications in medical textiles and coatings that require antimicrobial characteristics .

常见问题

Q. What are the recommended synthetic routes for 5-amino-8-hydroxyquinoline dihydrochloride, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions. One approach involves condensation of 5-amino-8-hydroxyquinoline with hydrochloric acid to form the dihydrochloride salt. For purity validation:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particles .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to oxidizers, which may generate toxic gases (e.g., NOx) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers characterize the metal-chelating properties of this compound?

Methodological Answer:

- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 300–400 nm) upon metal binding (e.g., Fe³⁺, Cu²⁺).

- Job’s Plot Analysis : Determine ligand-to-metal stoichiometry by varying molar ratios .

- X-ray Crystallography : Resolve crystal structures of metal complexes to confirm coordination geometry .

Advanced Research Questions

Q. How do substituent effects (amino and hydroxyl groups) influence its electronic properties and reactivity?

Methodological Answer:

- Hammett Constants : Use σ (substituent constant) values to predict electronic effects. The -NH2 group (σₚ⁻ = -0.66) enhances electron density, while -OH (σₚ⁻ = -0.37) modulates resonance interactions .

- DFT Calculations : Optimize molecular orbitals (e.g., HOMO/LUMO) to quantify charge distribution and redox potentials .

Q. What experimental designs are suitable for evaluating its antimicrobial efficacy in coordination polymers?

Methodological Answer:

- Broth Microdilution Assay : Test minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Synchrotron-Based Studies : Analyze metal-ligand binding modes in polymeric structures using EXAFS spectroscopy .

- Contradiction Resolution : If activity varies between studies, control for pH (solubility) and metal ion availability in growth media .

Q. How can researchers optimize its application in electroluminescent devices?

Methodological Answer:

- Thin-Film Deposition : Use vapor deposition to create organic layers (e.g., 50–100 nm thickness) between ITO anodes and Mg:Ag cathodes.

- Efficiency Metrics : Measure external quantum efficiency (EQE) at driving voltages <10 V. Compare with analogous 8-hydroxyquinoline derivatives (e.g., Alq₃) .

- Degradation Analysis : Track luminance decay under continuous operation to assess thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。